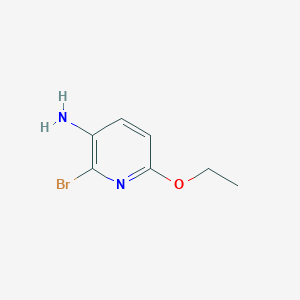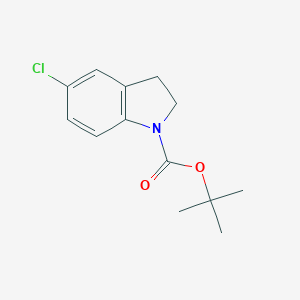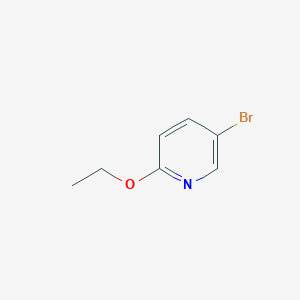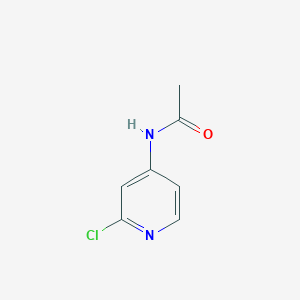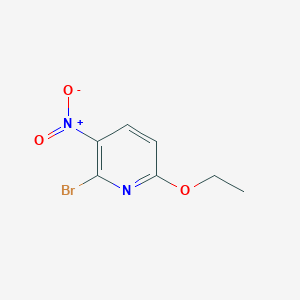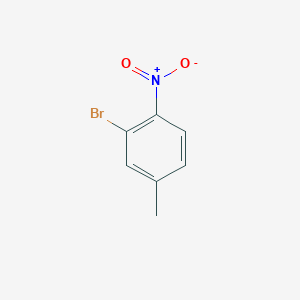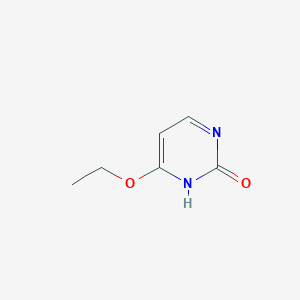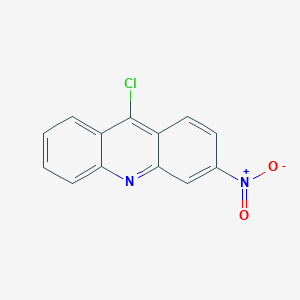
Acridine, 9-chloro-3-nitro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acridine, 9-chloro-3-nitro-, is a heterocyclic compound that belongs to the family of acridines. It has a molecular formula of C13H7ClN2O2 and a molecular weight of 266.66 g/mol. The compound is widely used in scientific research due to its unique properties.
Mechanism of Action
The mechanism of action of acridine, 9-chloro-3-nitro-, is not fully understood. However, it is known to intercalate into the DNA helix and disrupt the normal base pairing. This results in the inhibition of DNA replication and transcription, ultimately leading to cell death. Moreover, acridine, 9-chloro-3-nitro-, has been shown to induce DNA damage and apoptosis in cancer cells.
Biochemical and Physiological Effects
Acridine, 9-chloro-3-nitro-, has various biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. Additionally, the compound has antimicrobial properties and has been used to treat bacterial and fungal infections. However, the compound has also been shown to be toxic to normal cells at high concentrations.
Advantages and Limitations for Lab Experiments
One of the main advantages of acridine, 9-chloro-3-nitro-, is its ability to intercalate into the DNA helix and emit fluorescence upon excitation. This property makes it a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression. Additionally, the compound is relatively easy to synthesize and has a high yield. However, the compound has limitations, including its toxicity to normal cells at high concentrations and its potential to cause DNA damage.
Future Directions
There are several future directions for the use of acridine, 9-chloro-3-nitro-, in scientific research. One potential application is in the development of new cancer therapies. The compound has been shown to induce apoptosis in cancer cells and could be used as a lead compound for the development of new anticancer agents. Additionally, acridine, 9-chloro-3-nitro-, could be used as a tool for studying DNA damage and repair mechanisms. Finally, the compound could be used as a precursor for the synthesis of new antimicrobial agents.
Conclusion
Acridine, 9-chloro-3-nitro-, is a valuable compound that has various applications in scientific research. It is commonly used as a fluorescent probe to detect DNA and RNA and has potential applications in cancer therapy and antimicrobial agents. The compound has a unique mechanism of action, which involves intercalation into the DNA helix and disruption of normal base pairing. However, the compound has limitations, including its toxicity to normal cells at high concentrations. Overall, acridine, 9-chloro-3-nitro-, is a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression, and has potential applications in cancer therapy and antimicrobial agents.
Synthesis Methods
Acridine, 9-chloro-3-nitro-, can be synthesized by the reaction of 9-chloroacridine with nitric acid. The reaction takes place at room temperature and produces a yellow crystalline product. The purity of the product can be improved by recrystallization from ethanol.
Scientific Research Applications
Acridine, 9-chloro-3-nitro-, has various applications in scientific research. It is commonly used as a fluorescent probe to detect DNA and RNA. The compound intercalates into the DNA helix and emits fluorescence upon excitation. This property makes it a valuable tool for studying DNA-protein interactions, DNA replication, and gene expression. Additionally, acridine, 9-chloro-3-nitro-, is used as a precursor for the synthesis of other acridine derivatives, which have potential applications in cancer therapy and antimicrobial agents.
properties
CAS RN |
1744-91-8 |
|---|---|
Product Name |
Acridine, 9-chloro-3-nitro- |
Molecular Formula |
C13H7ClN2O2 |
Molecular Weight |
258.66 g/mol |
IUPAC Name |
9-chloro-3-nitroacridine |
InChI |
InChI=1S/C13H7ClN2O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H |
InChI Key |
WYSFRKRTNWKBCD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])Cl |
Other CAS RN |
1744-91-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



